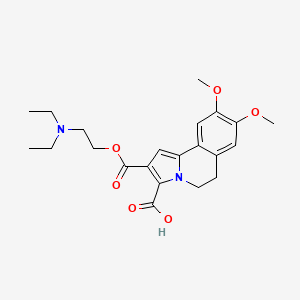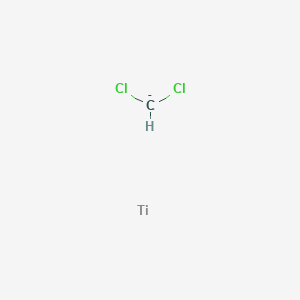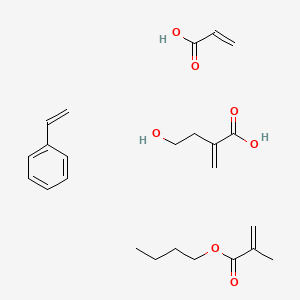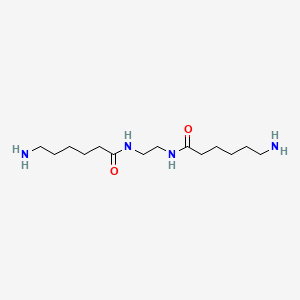
N,N'-(Ethane-1,2-diyl)bis(6-aminohexanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) is a compound that belongs to the class of bis-amides It is characterized by the presence of two amide groups connected by an ethane-1,2-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) typically involves the reaction of ethane-1,2-diamine with 6-aminohexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-amide product. The reaction can be summarized as follows:
Reactants: Ethane-1,2-diamine and 6-aminohexanoic acid.
Solvent: Common solvents include dichloromethane or ethanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) is unique due to its specific structure and the presence of 6-aminohexanoic acid moieties. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
29292-99-7 |
|---|---|
分子式 |
C14H30N4O2 |
分子量 |
286.41 g/mol |
IUPAC名 |
6-amino-N-[2-(6-aminohexanoylamino)ethyl]hexanamide |
InChI |
InChI=1S/C14H30N4O2/c15-9-5-1-3-7-13(19)17-11-12-18-14(20)8-4-2-6-10-16/h1-12,15-16H2,(H,17,19)(H,18,20) |
InChIキー |
FIKBXTDOFXQENG-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)NCCNC(=O)CCCCCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


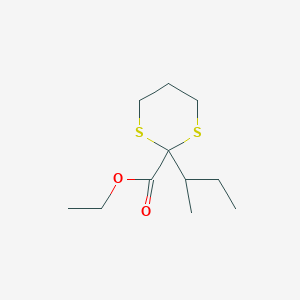

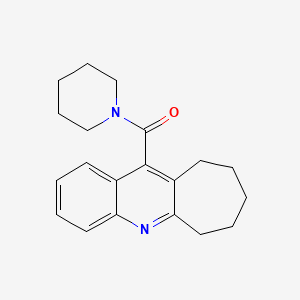
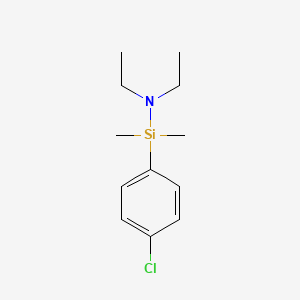
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
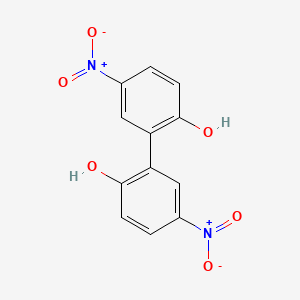
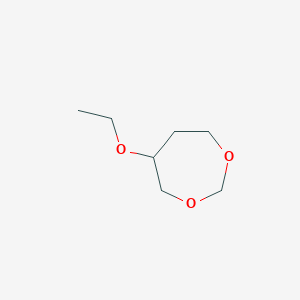
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
